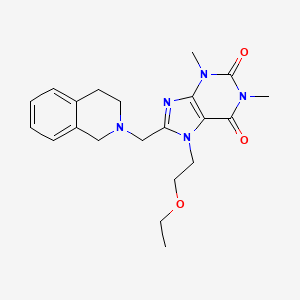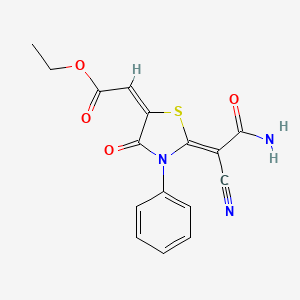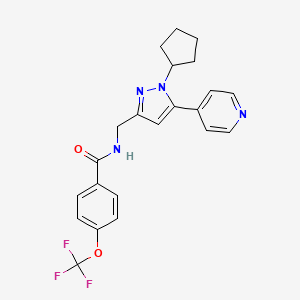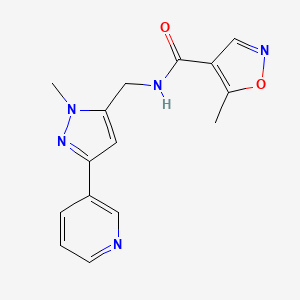
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a sulfonyl group, which is a functional group found primarily in sulfones . The sulfonyl group can refer to a substituent obtained from a sulfonic acid by the removal of the hydroxyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the ethylsulfonyl group, and the attachment of the 4-methoxy-3,5-dimethylbenzenesulfonamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the tetrahydroquinoline ring and the various functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The sulfonyl group is generally unreactive, but can be reduced to the sulfide with certain reducing agents . The presence of the amine group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, without specific experimental data, it’s challenging to predict these properties .Applications De Recherche Scientifique
Molecular Structure and Interactions
The structural analysis of similar compounds has revealed intramolecular and intermolecular interactions critical for their chemical properties and functions. For example, Gelbrich, Haddow, and Griesser (2011) discussed the conformation of the sulfonylurea fragment in gliquidone, showcasing its intramolecular and intermolecular hydrogen bonding which influences compound stability and reactivity (Gelbrich, Haddow, & Griesser, 2011).
Enzyme Inhibition and Therapeutic Potential
Research into sulfonamides derived from similar compounds has demonstrated significant potential in enzyme inhibition, which is critical for developing therapeutic agents for diseases such as Alzheimer's. Abbasi et al. (2018) synthesized a series of sulfonamides showing inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer’s disease (Abbasi et al., 2018).
Anti-Cancer Activity
Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their anti-cancer activity. Cumaoğlu et al. (2015) reported that such compounds significantly reduced cell proliferation and induced the expression of pro-apoptotic genes in various cancer cell lines, suggesting their potential as cancer therapeutics (Cumaoğlu et al., 2015).
Synthesis and Chemical Behavior
The synthesis and chemical behavior of compounds with similar structures have been explored, revealing insights into their potential applications in creating new materials and drugs. Croce et al. (2006) discussed the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, providing a foundation for understanding the chemical properties and reactivity of such compounds (Croce et al., 2006).
Antimicrobial Activity
Newly synthesized sulfonamide derivatives have shown significant antimicrobial activity. Vanparia et al. (2010) synthesized a novel compound demonstrating higher antimicrobial activity compared to its precursors, indicating its potential use in developing new antimicrobial agents (Vanparia et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-8-9-17(13-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVQKYJASPVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride](/img/structure/B2777541.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2777544.png)

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2777547.png)


![3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777552.png)
![3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2777554.png)

![2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2777557.png)

